N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a benzamide moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves the reaction of 4-chlorobenzyl chloride with piperidine to form N-(4-chlorobenzyl)piperidine. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with dopamine receptors.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses. The precise pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:
N-[2-(4-chlorophenyl)piperazin-1-yl]ethylbenzamide: Similar structure but with a piperazine ring instead of a piperidine ring.
N-[2-(4-fluorophenyl)-2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide: Similar structure but with a methylphenyl group instead of a chlorophenyl group.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the unique characteristics of this compound.
Properties
Molecular Formula |
C20H23ClN2O |
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Molecular Weight |
342.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C20H23ClN2O/c21-18-11-9-16(10-12-18)19(23-13-5-2-6-14-23)15-22-20(24)17-7-3-1-4-8-17/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,22,24) |
InChI Key |
YSFYAZLRBBJYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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